Methylproamine
Overview
Description
Methylproamine is a potent radioprotector that acts as a DNA-binding antioxidant. It is a derivative of the minor groove binding ligand Hoechst 33342 and has been shown to be significantly more effective in radioprotection compared to classical aminothiol radioprotectors . This compound is primarily used in scientific research for its ability to repair transient radiation-induced oxidative DNA lesions .
Mechanism of Action
Target of Action
Methylproamine is a radioprotector that primarily targets DNA . It acts as a DNA-binding antioxidant, enabling the repair of transient radiation-induced oxidative DNA lesions .
Mode of Action
This compound interacts with DNA by binding to it and acting as an antioxidant . This interaction enables the repair of transient radiation-induced oxidative DNA lesions . The compound’s antioxidant properties help to neutralize the harmful effects of radiation, thereby protecting the DNA from damage .
Biochemical Pathways
It is known that the compound plays a role in the repair of dna damage caused by radiation . By acting as an antioxidant, this compound helps to neutralize the oxidative stress induced by radiation, thereby enabling the repair of DNA lesions .
Result of Action
The primary result of this compound’s action is the protection of DNA from radiation-induced damage . By binding to DNA and acting as an antioxidant, this compound enables the repair of transient radiation-induced oxidative DNA lesions . This helps to maintain the integrity of the DNA and prevent mutations that could lead to diseases such as cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the level of radiation in the environment can affect the degree of DNA damage and thus the need for this compound’s protective action . .
Biochemical Analysis
Biochemical Properties
Methylproamine plays a crucial role in biochemical reactions by acting as a DNA-binding antioxidant. It interacts with various biomolecules, including DNA, to repair oxidative damage. This compound’s primary function is to protect DNA from radiation-induced damage by preventing double-strand breaks and repairing oxidative lesions . It also interacts with enzymes involved in DNA repair pathways, enhancing their activity and ensuring the integrity of the genetic material.
Cellular Effects
This compound has been shown to protect various cell types from radiation-induced damage. In T98G glioma cells, it provides radioprotection by reducing DNA damage caused by γ-ray and X-ray radiation . This compound also protects bystander cells from radiation-induced DNA damage, indicating its potential to safeguard non-targeted cells in a radiotherapy setting . Additionally, it influences cell signaling pathways and gene expression related to DNA repair and oxidative stress response.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the minor groove of DNA, where it acts as a reducing agent. This binding facilitates the repair of transient radiation-induced oxidative species on DNA . This compound’s interaction with DNA enhances the activity of DNA repair enzymes, promoting the repair of oxidative lesions and preventing double-strand breaks. This mechanism of action underscores its potential as a radioprotector in clinical settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, this compound has shown a concentration-dependent radioprotective effect, with higher concentrations providing greater protection against DNA damage . Long-term effects on cellular function include sustained protection against radiation-induced oxidative damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it provides significant radioprotection at concentrations as low as 10 μM, with higher doses offering increased protection . At concentrations above 20 μM, this compound exhibits cytotoxicity, indicating a threshold beyond which adverse effects may occur . These findings highlight the importance of optimizing dosage to achieve maximum radioprotection while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and oxidative stress response. It interacts with enzymes such as DNA polymerases and ligases, which play critical roles in the repair of radiation-induced DNA damage . By enhancing the activity of these enzymes, this compound ensures efficient repair of oxidative lesions and maintenance of genomic stability.
Transport and Distribution
Within cells, this compound is transported and distributed to the nucleus, where it exerts its radioprotective effects. It interacts with DNA-binding proteins and transporters that facilitate its localization to the site of DNA damage . This targeted distribution ensures that this compound is available where it is needed most, enhancing its efficacy as a radioprotector.
Subcellular Localization
This compound is primarily localized in the nucleus, where it binds to DNA and protects it from radiation-induced damage . Its subcellular localization is facilitated by targeting signals that direct it to the nucleus. Additionally, post-translational modifications may play a role in its localization and activity, ensuring that this compound is optimally positioned to exert its protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylproamine is synthesized through a series of chemical reactions involving the modification of bibenzimidazole analogues. The synthesis process typically involves the replacement of the ethoxy substituent of Hoechst 33342 with a more powerful electron-donating N,N-dimethylamino group . The reaction conditions include the use of specific solvents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and effectiveness of the compound .
Chemical Reactions Analysis
Types of Reactions
Methylproamine undergoes several types of chemical reactions, including:
Oxidation: This compound acts as a reducing agent, repairing transient radiation-induced oxidizing species on DNA.
Reduction: The compound can donate electrons to damaged DNA, contributing to its radioprotective effects.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Solvents such as dimethyl sulfoxide (DMSO)
- Catalysts to facilitate electron transfer reactions
- Specific functional groups for substitution reactions
Major Products Formed
The major products formed from the reactions involving this compound are primarily its derivatives, which exhibit enhanced radioprotective properties. These derivatives are designed to improve the compound’s effectiveness in repairing radiation-induced DNA damage .
Scientific Research Applications
Methylproamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Methylproamine is compared with other similar compounds such as Hoechst 33342 and Hoechst 33258. These compounds are also minor groove binders with strong AT selectivity . this compound is unique in its enhanced radioprotective properties, being approximately 100-fold more potent than classical aminothiol radioprotectors . The similar compounds include:
- Hoechst 33342
- Hoechst 33258
- Proamine
Properties
IUPAC Name |
N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLMOJIJGHCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332275 | |
Record name | Methylproamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188247-01-0 | |
Record name | Methylproamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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